molecular formula C8H16N4 B13635747 1-(3-(Dimethylamino)propyl)-1h-pyrazol-3-amine

1-(3-(Dimethylamino)propyl)-1h-pyrazol-3-amine

Cat. No.: B13635747
M. Wt: 168.24 g/mol
InChI Key: HITUPFFPVYGOMO-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)propyl)-1h-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Dimethylamino)propyl)-1h-pyrazol-3-amine typically involves the reaction of 3-(dimethylamino)propylamine with a suitable pyrazole derivative. One common method includes the use of 1,3-dibromopropane and triphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Dimethylamino)propyl)-1h-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-1h-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Dimethylamino)propyl)-1h-pyrazol-3-amine is unique due to the presence of both the dimethylamino group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]pyrazol-3-amine

InChI

InChI=1S/C8H16N4/c1-11(2)5-3-6-12-7-4-8(9)10-12/h4,7H,3,5-6H2,1-2H3,(H2,9,10)

InChI Key

HITUPFFPVYGOMO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=CC(=N1)N

Origin of Product

United States

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